N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide is a synthetic organic compound that features a unique combination of an oxirane ring and an oxazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide typically involves the following steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 3-chlorophenyl-substituted nitrile and an α-haloketone.
Epoxidation: The oxirane ring is introduced via an epoxidation reaction, often using peracids like m-chloroperbenzoic acid (m-CPBA) as the oxidizing agent.
Amidation: The final step involves the formation of the carboxamide group through a reaction between the oxirane intermediate and an amine, under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: The oxazole ring can be reduced under specific conditions to yield corresponding amines.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: m-CPBA or other peracids.
Reduction: Hydrogen gas with a suitable catalyst like palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols.
Major Products
Diols: From the oxidation of the oxirane ring.
Amines: From the reduction of the oxazole ring.
Substituted Derivatives: From nucleophilic substitution reactions.
Scientific Research Applications
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a scaffold for designing new drugs, particularly those targeting specific enzymes or receptors.
Materials Science: Its unique structure makes it a candidate for developing new materials with specific properties, such as polymers or coatings.
Biological Studies: It can be used to study the interactions of oxirane and oxazole-containing compounds with biological systems.
Mechanism of Action
The mechanism of action of N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The oxirane ring can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting their function. The oxazole ring can interact with aromatic residues in the active sites of enzymes, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxylate: Similar structure but with a carboxylate group instead of a carboxamide.
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-thioamide: Similar structure but with a thioamide group instead of a carboxamide.
Uniqueness
N-[[5-(3-Chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide is unique due to its combination of an oxirane ring and an oxazole moiety, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
N-[[5-(3-chlorophenyl)-1,2-oxazol-3-yl]methyl]oxirane-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O3/c14-9-3-1-2-8(4-9)11-5-10(16-19-11)6-15-13(17)12-7-18-12/h1-5,12H,6-7H2,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QGVUSEKHMLZEEO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCC2=NOC(=C2)C3=CC(=CC=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.